molecular formula C9H8BrNO4 B13697887 1-(5-Bromo-2-nitrophenoxy)propan-2-one

1-(5-Bromo-2-nitrophenoxy)propan-2-one

Cat. No.: B13697887
M. Wt: 274.07 g/mol
InChI Key: LDOZXIGYNATDEO-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-nitrophenoxy)propan-2-one is an organic compound with the molecular formula C9H8BrNO4 It is characterized by the presence of a bromine atom, a nitro group, and a phenoxy group attached to a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-nitrophenoxy)propan-2-one typically involves the reaction of 5-bromo-2-nitrophenol with 2-bromopropan-1-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbonyl carbon of 2-bromopropan-1-one, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of efficient stirring, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-nitrophenoxy)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenoxy group can undergo oxidation to form quinones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenoxypropanones.

    Reduction: Formation of 1-(5-amino-2-nitrophenoxy)propan-2-one.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

1-(5-Bromo-2-nitrophenoxy)propan-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-nitrophenoxy)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-nitrophenoxy)propan-2-one
  • 3-Bromo-1-(2-nitrophenyl)propan-1-ol
  • 3-Bromo-1-(4-bromo-2-nitrophenyl)propan-1-ol

Comparison: 1-(5-Bromo-2-nitrophenoxy)propan-2-one is unique due to the specific positioning of the bromine and nitro groups on the phenoxy ring. This positioning can significantly influence its reactivity and interaction with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

1-(5-bromo-2-nitrophenoxy)propan-2-one

InChI

InChI=1S/C9H8BrNO4/c1-6(12)5-15-9-4-7(10)2-3-8(9)11(13)14/h2-4H,5H2,1H3

InChI Key

LDOZXIGYNATDEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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